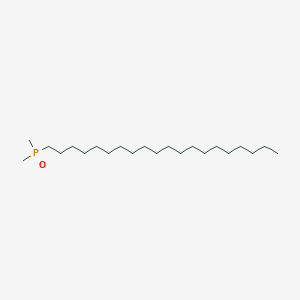

Icosyldimethylphosphine oxide

Description

Contextualization within the Landscape of Organic Phosphorus Chemistry

Organic phosphorus chemistry is a vast and diverse field that encompasses a wide array of compounds with varying oxidation states and coordination numbers of the phosphorus atom. Tertiary phosphine (B1218219) oxides, such as icosyldimethylphosphine oxide, are situated within the realm of pentavalent phosphorus(V) compounds. They are often the thermodynamically stable oxidation products of tertiary phosphines. The P=O bond in phosphine oxides is strong and highly polar, which significantly influences the molecule's physical and chemical properties, including its high polarity, ability to act as a hydrogen bond acceptor, and its coordination chemistry with metal ions. enamine.netresearchgate.net

The synthesis of long-chain alkyl dimethyl phosphine oxides can be approached through various methods. A common route involves the Grignard reaction, where a Grignard reagent derived from a long-chain alkyl halide is reacted with dimethylphosphite. rsc.org Another approach is the oxidation of the corresponding tertiary phosphine, icosyldimethylphosphine. More contemporary methods, such as the Michael addition of dimethylphosphine (B1204785) oxide to an appropriate alkene, also offer viable synthetic pathways. researchgate.net

Significance of Extended Alkyl Chain Architecture in Modulating Molecular Behavior and Function

The presence of the long icosyl (C20) alkyl chain is crucial to the unique behavior of this compound. This extended hydrocarbon tail imparts significant hydrophobicity to the molecule, driving its self-assembly in aqueous environments to minimize the unfavorable interactions between the nonpolar chains and water molecules. This behavior is fundamental to its application as a surfactant. nih.govnih.gov

The length and nature of the alkyl chain in long-chain phosphine oxides have a profound impact on their physicochemical properties. For instance, the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, is highly dependent on the alkyl chain length. Generally, the CMC decreases as the length of the hydrophobic tail increases. This relationship allows for the fine-tuning of the surfactant properties for specific applications.

Moreover, the extended alkyl chain enhances the solubility of this compound in nonpolar organic solvents and in supercritical fluids like carbon dioxide. This property is particularly advantageous in applications such as solvent extraction of metal ions and in homogeneous catalysis where solubility in non-aqueous media is required.

Historical Trajectories and Contemporary Research Frontiers of Long-Chain Tertiary Phosphine Oxides

Historically, long-chain tertiary phosphine oxides have been recognized for their potential as extractants for lanthanides and actinides in nuclear fuel reprocessing and radioactive waste treatment. The strong coordinating ability of the phosphine oxide group towards these metal ions, coupled with the solubility of the complex in organic solvents, forms the basis of this application.

In recent years, the research focus has expanded to exploit the surfactant properties of these compounds. Long-chain phosphine oxides are being investigated as highly effective non-ionic surfactants for use in detergents, emulsifiers, and foaming agents. rsc.orgnih.gov Their stability over a wide range of pH and temperatures makes them attractive alternatives to more conventional surfactants.

A significant contemporary research frontier for long-chain tertiary phosphine oxides, including this compound, lies in the field of materials science and nanotechnology. Their ability to functionalize the surface of nanoparticles, such as quantum dots, allows for the modification of the nanoparticles' solubility and processability. This is critical for the integration of these nanomaterials into various devices and composite materials. Furthermore, their role as ligands in catalysis continues to be an active area of investigation, with studies exploring their use in nanoparticle synthesis and as ancillary ligands in transition metal-catalyzed reactions.

Properties

CAS No. |

24565-09-1 |

|---|---|

Molecular Formula |

C22H47OP |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1-dimethylphosphorylicosane |

InChI |

InChI=1S/C22H47OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(2,3)23/h4-22H2,1-3H3 |

InChI Key |

AXGURKDDROHGQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCP(=O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Icosyldimethylphosphine Oxide

Established Synthetic Pathways for Tertiary Phosphine (B1218219) Oxides with Long Aliphatic Chains

The synthesis of tertiary phosphine oxides, particularly those bearing long alkyl chains like icosyldimethylphosphine oxide, can be approached through several reliable methods. These strategies are foundational in organophosphorus chemistry and are adaptable for creating a P-C bond to introduce the long aliphatic icosyl group.

Alkylation and Subsequent Oxidation Strategies

A primary and versatile method for preparing tertiary phosphine oxides involves a two-step sequence: alkylation of a suitable phosphine precursor followed by oxidation of the resulting phosphine.

The synthesis typically starts with a secondary phosphine, such as dimethylphosphine (B1204785), or a chlorophosphine like chlorodimethylphosphine (B1581527). The long alkyl chain is introduced via a Grignard reagent or an organolithium reagent. For this compound, this would involve the reaction with an icosyl Grignard reagent (C₂₀H₄₁MgBr) or icosyllithium (C₂₀H₄₁Li).

The general reaction is as follows: (CH₃)₂PCl + C₂₀H₄₁MgBr → (CH₃)₂P(C₂₀H₄₁) + MgBrCl

The resulting tertiary phosphine, icosyldimethylphosphine, is highly susceptible to oxidation. wikipedia.org Exposure to an oxidizing agent, or often just atmospheric oxygen, readily converts the phosphine to the corresponding phosphine oxide. wikipedia.org For a more controlled laboratory synthesis, reagents like hydrogen peroxide are commonly used. wikipedia.org

(CH₃)₂P(C₂₀H₄₁) + H₂O₂ → (CH₃)₂P(O)(C₂₀H₄₁) + H₂O

An alternative alkylation approach, known as the Michaelis-Becker reaction, involves the alkylation of a deprotonated secondary phosphine oxide. nih.gov For instance, dimethylphosphine oxide could be deprotonated with a strong base like sodium hydride (NaH) and then reacted with an icosyl halide (e.g., 1-bromoicosane). This reaction proceeds with retention of configuration at the phosphorus center. nih.gov

Advanced Ring-Opening Wittig Olefination Approaches for Phosphine Oxide Derivatization

While the classic Wittig reaction is renowned for olefin synthesis, leaving a phosphine oxide as a byproduct, modified Wittig-type reactions can be engineered for the primary purpose of synthesizing functionalized phosphine oxides. acs.org A novel approach involves the ring-opening Wittig olefination of macrocyclic phosphoranylidenes. nih.govnih.govrsc.org

This method allows for the concurrent introduction of a long lipophilic chain and the phosphine oxide moiety in a single step. nih.govnih.gov The process starts with a macrocyclic phosphoranylidene which reacts with an aldehyde. nih.govnih.govresearchgate.net For the synthesis of a compound like this compound, one would theoretically react a suitable macrocyclic precursor with an aldehyde containing the icosyl group, although this is a more complex and less direct route than standard alkylation. This strategy is particularly noted for creating amphiphilic phosphine oxides. nih.govnih.govrsc.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the synthesis of long-chain phosphine oxides focuses on maximizing product yield and ensuring high purity by controlling reaction parameters and purification methods.

For the alkylation/oxidation pathway, key optimization points include:

Reagent Purity: The purity of the Grignard or organolithium reagent and the starting phosphine is critical to avoid side reactions.

Solvent and Temperature: Reactions are typically conducted in anhydrous ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side products.

Stoichiometry: Precise control over the molar ratios of reactants ensures complete conversion and minimizes unreacted starting materials.

Oxidation Step: The choice of oxidant and reaction conditions can affect the final purity. While atmospheric oxygen is sufficient, controlled oxidation with hydrogen peroxide or other reagents can lead to cleaner reaction profiles. wikipedia.org

For purification, long-chain phosphine oxides like this compound are typically crystalline, air-stable solids, which simplifies their handling compared to their air-sensitive phosphine precursors. rsc.org Purification is often achieved through recrystallization from appropriate solvents, such as acetone (B3395972) or ethanol (B145695)/chloroform mixtures. rsc.org

Below is a table summarizing typical parameters for optimizing the synthesis of long-chain tertiary phosphine oxides.

| Parameter | Condition/Reagent | Purpose |

| Solvent | Anhydrous Diethyl Ether or THF | Prevents quenching of organometallic reagents. |

| Temperature | 0 °C to -78 °C | Controls exothermic reactions and minimizes side products. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents premature oxidation of phosphine intermediates. |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Provides a clean and efficient oxidation to the phosphine oxide. |

| Purification | Recrystallization | Isolates the crystalline phosphine oxide from soluble impurities. |

Mechanistic Elucidation of Formation Reactions

The formation of tertiary phosphine oxides via the methods described involves well-understood reaction mechanisms.

In the alkylation of a chlorophosphine with a Grignard reagent , the mechanism is a nucleophilic substitution at the phosphorus center. The carbon atom of the icosyl group in the Grignard reagent acts as a nucleophile, attacking the electrophilic phosphorus atom of chlorodimethylphosphine and displacing the chloride ion.

The subsequent oxidation of the tertiary phosphine involves the nucleophilic attack of the phosphorus atom on the oxidant. With hydrogen peroxide, the phosphorus lone pair attacks one of the oxygen atoms, leading to the cleavage of the O-O bond and formation of the P=O bond, with water as the byproduct. The P=O bond is highly stable and its formation is a strong thermodynamic driving force for the reaction. wikipedia.org

In the Michaelis-Becker reaction , the mechanism begins with the deprotonation of the secondary phosphine oxide to form a phosphinite anion. This anion then acts as a nucleophile, attacking the alkyl halide (e.g., 1-bromoicosane) in a classic Sₙ2 reaction to form the new P-C bond. nih.gov

The mechanism of the Wittig reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then fragments to yield the alkene and the thermodynamically stable tertiary phosphine oxide. acs.org

Coordination Chemistry and Metal Complexation Dynamics of Icosyldimethylphosphine Oxide

Ligand Design Principles and Coordination Modes of Icosyldimethylphosphine Oxide

This compound is a member of the trialkylphosphine oxide family of ligands, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three alkyl groups. In this specific case, these are two methyl groups and one icosyl (C₂₀H₄₁) group. The coordination chemistry of this ligand is fundamentally governed by the properties of the phosphoryl group (P=O) and the nature of its long alkyl chain.

The P=O Moiety as a Primary Donor Site in Metal Complexation

The dominant feature of this compound as a ligand is the highly polar phosphoryl group. The significant difference in electronegativity between phosphorus and oxygen results in a substantial partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. This inherent polarity makes the oxygen atom a potent Lewis base, rendering it the primary donor site for coordination to metal ions. wikipedia.org

Phosphine (B1218219) oxides are classified as hard ligands, meaning they preferentially coordinate to hard Lewis acids, which include a wide range of transition metals, lanthanides, and actinides. wikipedia.org Coordination occurs almost invariably through the oxygen atom, forming a stable M-O bond. wikipedia.org Upon complexation, the electronic structure of the P=O bond is perturbed. This is experimentally observed as an elongation of the P-O bond distance and a corresponding decrease in the P=O stretching frequency in infrared (IR) spectroscopy. For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å upon coordination to NiCl₂. wikipedia.org This change is consistent with a weakening of the P=O double bond character as electron density is donated from the oxygen to the metal center. wikipedia.org

Influence of Alkyl Chain Length on Ligand Steric and Electronic Characteristics

The substituents on the phosphorus atom significantly influence the ligand's properties. Trialkylphosphine oxides are generally more basic and thus better electron donors than their triarylphosphine oxide counterparts. wikipedia.org The long icosyl (C₂₀H₄₁) chain in this compound imparts specific steric and electronic characteristics.

Steric Effects : The 20-carbon chain introduces considerable steric bulk. This size can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the stability of the complex. manchester.ac.uk In complexes with bulky phosphine oxide ligands, there is often a balance between the steric demands of the ligands and the size of the metal ion, which can dictate the final structure. researchgate.net For example, studies on lanthanide nitrate (B79036) complexes with various trialkylphosphine oxides show that increasing the size of the alkyl groups can lead to changes in coordination number and geometry. staffs.ac.uk

Complexation with Transition Metal Ions

Synthesis and Structural Characterization of this compound-Transition Metal Complexes

The synthesis of transition metal complexes with phosphine oxide ligands is typically straightforward. Most are prepared by the direct reaction of a labile metal salt (e.g., a halide or nitrate) with the pre-formed phosphine oxide ligand in an appropriate solvent. wikipedia.orgmdpi.com For this compound, a common synthetic route would involve reacting a transition metal halide, such as FeCl₂, with a stoichiometric amount of the ligand in a solvent like ethanol (B145695) or dichloromethane. wikipedia.org

While crystal structures for complexes of this compound itself are not prominently reported, extensive structural data for analogous phosphine oxide complexes exist. These structures consistently show coordination via the phosphoryl oxygen. The geometry around the metal center is dictated by the metal's preferred coordination number and the steric bulk of the ligands. For example, NiCl₂ forms a tetrahedral complex with two triphenylphosphine oxide ligands, NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org It is expected that this compound would form similar types of complexes, with the long alkyl chains extending away from the coordination sphere, influencing the crystal packing and solubility of the complex.

| Complex | Metal-Oxygen Bond Length (Å) | Phosphorus-Oxygen Bond Length (Å) | Metal-Oxygen-Phosphorus Angle (°) | Coordination Geometry |

|---|---|---|---|---|

| NiCl₂[OP(C₆H₅)₃]₂ | 1.96 | 1.51 | 151 | Tetrahedral |

| cis-WCl₄(OPPh₃)₂ | N/A | ~2% elongation from free ligand | N/A | Octahedral |

| FeCl₂(OPMe₃)₂ | N/A | N/A | N/A | Tetrahedral |

| [Rh(acac)(CO){tBu₂P(CH₂CH₂CN)}] | Long Rh-O bonds noted | N/A | N/A | Square Planar |

Data sourced from analogous complexes to illustrate typical structural parameters. wikipedia.orgnih.gov

Spectroscopic Signatures of Coordination Interactions and Electronic Perturbations

Spectroscopic methods are invaluable for confirming the coordination of this compound to a metal center. The two most informative techniques are infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy : The most significant feature in the IR spectrum of a phosphine oxide is the intense P=O stretching vibration (ν(P=O)). For a free trialkylphosphine oxide, this band typically appears in the range of 1150-1200 cm⁻¹. Upon coordination to a metal ion, electron density is drawn from the P=O bond, weakening it. This results in a characteristic shift of the ν(P=O) band to a lower frequency (a redshift), typically by 20-50 cm⁻¹. rsc.org The magnitude of this shift can provide a qualitative measure of the strength of the M-O interaction.

³¹P NMR Spectroscopy : ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom. The coordination of the phosphoryl oxygen to a metal center deshields the phosphorus nucleus, causing a significant downfield shift (a shift to a higher ppm value) in the ³¹P NMR spectrum. mdpi.comdatapdf.com The change in the chemical shift (Δδ), known as the coordination shift, is a definitive indicator of complex formation. For example, ³¹P NMR studies of triphenylphosphine oxide complexing with various Lewis acids show substantial downfield shifts upon complexation. datapdf.com

| Ligand/Complex Type | Technique | Key Observation | Typical Shift |

|---|---|---|---|

| Free R₃P=O | IR Spectroscopy | P=O Stretch (ν(P=O)) | ~1150-1200 cm⁻¹ |

| [M(R₃P=O)ₓ]ⁿ⁺ | IR Spectroscopy | Shift in P=O Stretch (Δν) | -20 to -50 cm⁻¹ (Redshift) |

| Free R₃P=O | ³¹P NMR Spectroscopy | Chemical Shift (δ) | Ligand-dependent |

| [M(R₃P=O)ₓ]ⁿ⁺ | ³¹P NMR Spectroscopy | Coordination Shift (Δδ) | Positive (Downfield) |

Data generalized from studies on various phosphine oxide ligands. rsc.orgdatapdf.com

Complexation with Lanthanide and Actinide Elements

Trialkylphosphine oxides, including long-chain variants like tri-n-octylphosphine oxide (TOPO)—a close analogue of this compound—are exceptionally important ligands in the coordination chemistry of f-block elements. Their primary application is in the solvent extraction and separation of lanthanides and actinides from acidic solutions, a critical step in nuclear fuel reprocessing. nih.govresearchgate.net

The oxophilic nature of lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions makes them highly suited for coordination with the hard phosphoryl oxygen donor. staffs.ac.uk The extraction process typically involves the formation of neutral complexes that are soluble in an organic phase. For lanthanide nitrates, complexes with the general formula [Ln(NO₃)₃(R₃PO)₃] are commonly formed and extracted. staffs.ac.uk The exact stoichiometry can vary depending on the size of the lanthanide ion and the steric bulk of the phosphine oxide ligand. researchgate.netnih.gov Across the lanthanide series, as the ionic radius decreases (the lanthanide contraction), the steric crowding around the metal increases, which can lead to complexes with fewer phosphine oxide ligands. staffs.ac.uk

Similarly, phosphine oxides are effective extractants for actinides like uranium and plutonium from nitric acid media. researchgate.netnih.gov The long alkyl chains of ligands such as this compound are essential for ensuring the high solubility of the resulting metal complexes in the organic solvents (e.g., kerosene) used in industrial separation processes. The complexation involves the phosphine oxide ligands displacing water molecules from the metal's coordination sphere and neutralizing the charge of the metal-nitrate species, facilitating its transfer from the aqueous phase to the organic phase. nih.govmdpi.com

Insufficient Information to Generate Article

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature and data specifically pertaining to this molecule. The search results did not yield any dedicated studies on its synthesis, properties, or its coordination chemistry with lanthanide ions as outlined in the detailed request.

While the search did return extensive information on other phosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO) acs.orgstaffs.ac.uk, triphenylphosphine oxide staffs.ac.ukmdpi.com, and dimethylphosphine (B1204785) oxide wikipedia.orgresearchgate.net, the strict instruction to focus solely on "this compound" prevents the use of these analogous compounds as substitutes. The unique properties of a chemical compound are determined by its specific structure, and therefore, data from other phosphine oxides cannot be accurately extrapolated to "this compound."

The term "icosyl" denotes a twenty-carbon alkyl chain, which would make "this compound" a long-chain phosphine oxide. Research on similar long-chain phosphine oxides is available and indicates their general application in solvent extraction of metals. staffs.ac.ukrudmet.net However, without specific experimental data, any discussion on the coordination chemistry and metal complexation dynamics of "this compound" would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Similarly, while general methodologies for computational studies of phosphine oxide complexes, such as DFT scispace.comresearchgate.netresearchgate.net and MD simulations, acs.orgrsc.orgaps.org are well-documented, applying these to the specified compound requires foundational data that is currently not accessible.

Given the constraints and the absence of specific data for "this compound," it is not possible to generate the requested article with the required level of scientific rigor and adherence to the provided outline. Further research or clarification on the specific compound or the allowance of analogous data would be necessary to proceed.

Interfacial Phenomena and Surfactant Science of Icosyldimethylphosphine Oxide

Surface Activity and Amphiphilic Behavior of Long-Chain Phosphine (B1218219) Oxides

Long-chain phosphine oxides, such as icosyldimethylphosphine oxide, exhibit pronounced amphiphilic behavior due to their molecular structure. The molecule consists of a polar, hydrophilic phosphine oxide (P=O) group and a long, non-polar, hydrophobic icosyl (C₂₀H₄₁) hydrocarbon tail. The phosphine oxide group, being a strong hydrogen bond acceptor, interacts favorably with polar solvents like water. nih.gov Conversely, the long alkyl chain is repelled by water and prefers to reside in non-polar environments or at interfaces.

This dual character drives the molecules to accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. uomustansiriyah.edu.iq The effectiveness of this surface tension reduction is a key characteristic of their surfactant properties. rsc.orgnih.gov The P=O group's ability to form hydrogen bonds with water and various oxide surfaces like silica (B1680970) and alumina (B75360) also contributes to their strong interfacial activity. nih.gov The synthesis of phosphine oxide-based amphiphiles has been developed to create novel non-ionic surfactants with good physicochemical properties for potential industrial applications as emulsifiers and detergents. rsc.org

Micellization and Self-Assembly in Varied Media

Like other surfactants, when the concentration of this compound in a solution surpasses a certain threshold, the individual molecules begin to self-assemble into organized aggregates known as micelles. wikipedia.orgdataphysics-instruments.com This process is a direct consequence of the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic headgroups form the outer surface of the micelle, interacting with the surrounding polar solvent. youtube.com This self-assembly can also occur in situ, allowing for the encapsulation of other materials, such as nanoparticles, to create functional nanocomposites. nih.gov

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which micelles first begin to form in the bulk solution. wikipedia.org Below the CMC, the surfactant molecules primarily exist as monomers and adsorb at interfaces. Above the CMC, any additional surfactant added to the system predominantly forms new micelles, and properties like surface tension remain relatively constant. wikipedia.orgdataphysics-instruments.com

The CMC can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the point of micellization. Common methods include:

Surface Tension: Measuring the surface tension as a function of surfactant concentration. The surface tension decreases as surfactant is added until the CMC is reached, after which it plateaus. dataphysics-instruments.comyoutube.com

Conductivity: For ionic surfactants, there is a distinct change in the slope of the molar conductivity versus concentration curve at the CMC. This method can also be adapted for non-ionic surfactants by observing changes in the conductivity of the solution. youtube.com

Dye Solubilization/Titration: Using a dye probe that exhibits a change in its spectroscopic properties (e.g., absorbance or fluorescence) when it is incorporated into the hydrophobic core of a micelle. youtube.com

The CMC is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic headgroup, temperature, and the presence of electrolytes. wikipedia.org For homologous series of surfactants like alkyl dimethyl phosphine oxides, the CMC generally decreases as the length of the alkyl chain increases.

Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants This table provides CMC values for various surfactants to illustrate the range and dependence on molecular structure.

| Surfactant | Category | CMC (mol/L) at 25°C |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 x 10⁻³ |

| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | 1.6 x 10⁻² |

| Hexadecyltrimethylammonium Bromide (CTAB) | Cationic | 9.2 x 10⁻⁴ |

| Pentaethylene Glycol Monododecyl Ether (C12E5) | Non-ionic | 6.5 x 10⁻⁵ |

In non-polar organic solvents, amphiphilic molecules like this compound can form "reverse" or "inverse" micelles. dataphysics-instruments.comnih.gov In these aggregates, the hydrophilic headgroups form a polar core that can sequester water molecules, while the hydrophobic tails extend outwards into the surrounding non-polar medium. dataphysics-instruments.com The formation of reverse micelles has been studied for various non-ionic surfactants in "dry" organic solvents, where aggregation numbers can range from a few dozen to a hundred monomers. nih.gov

Microemulsions are thermodynamically stable, isotropic dispersions of oil, water, and surfactant. Phosphine oxide surfactants are known to be components in the formation of microemulsions. nih.gov These systems can exist in various structures, including oil-in-water, water-in-oil (often involving reverse micelles), or bicontinuous phases, depending on the relative concentrations of the components. The powerful surfactant properties of long-chain phosphine oxides enable them to stabilize the large interfacial area between the oil and water domains in these systems.

Adsorption at Air-Liquid, Liquid-Liquid, and Solid-Liquid Interfaces

The tendency of this compound to lower the free energy of a system drives its adsorption at various interfaces. This includes the air-liquid (surface), liquid-liquid (e.g., water-hexane), and solid-liquid (e.g., water-silica) interfaces. nih.govnih.govosti.gov Studies on similar alkylphosphine oxides have shown that they are highly mobile on surfaces and the adsorption is often reversible. nih.gov The adsorption kinetics can be complex, especially at liquid-liquid interfaces where the surfactant may be soluble in both phases, leading to dynamic interfacial tension phenomena. nih.govosti.gov On solid oxide surfaces, adsorption is often driven by hydrogen bonding between the phosphine oxide group and surface hydroxyl groups. nih.govresearchgate.net

The Gibbs adsorption isotherm is a fundamental thermodynamic equation that relates the change in surface tension of a solution to the concentration of the solute adsorbing at the surface. wikipedia.org It allows for the calculation of the surface excess concentration (Γ), which is the excess amount of surfactant per unit area at the interface compared to the bulk concentration. wikipedia.org

The simplified Gibbs adsorption equation for a non-ionic surfactant like this compound at the air-water interface is:

Γ = - (1 / RT) * (dγ / d(ln C))

Where:

Γ is the surface excess concentration (mol/m²).

R is the ideal gas constant.

T is the absolute temperature.

γ is the surface tension.

C is the surfactant concentration in the bulk solution.

Experimentally, the surface tension (γ) is measured for a range of surfactant concentrations (C). By plotting γ against the natural logarithm of the concentration (ln C), the derivative (dγ / d(ln C)) can be determined from the slope of the curve in the region just before the CMC. youtube.com This allows for a quantitative determination of how densely the surfactant molecules are packed at the interface. youtube.com

A variety of advanced analytical techniques can be employed to investigate the structure of the adsorbed layer of this compound at an interface on a molecular level. These methods provide insights into the orientation, packing, and conformation of the surfactant molecules.

Spectroscopic Techniques:

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C solid-state NMR can be used to study phosphine oxides adsorbed on solid surfaces like silica. researchgate.net Changes in the chemical shifts upon adsorption provide information about the interaction between the phosphine oxide headgroup and the surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of atoms at an interface. researchgate.net It can be used to characterize the M-O-M' chemical bonds in mixed-oxide materials and can be applied to study the interface between an oxide substrate and an adsorbed surfactant layer. researchgate.net

Spectroscopic Ellipsometry: This optical technique can be used to determine the thickness and refractive index of thin films, including adsorbed surfactant layers at solid-liquid or solid-gas interfaces. researchgate.net It can reveal the existence of distinct interface layers with different optical properties. researchgate.net

Microscopic Techniques:

Transmission Electron Microscopy (TEM): While more commonly used for imaging nanoparticles and their assemblies, TEM can provide structural information on surfactant aggregates like micelles and microemulsions. rsc.org

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution microscopy techniques can, under appropriate conditions, directly visualize ordered surfactant monolayers on flat solid substrates, providing detailed information about molecular packing and orientation.

Role in Emulsion Stabilization and Dispersion Technologies

This compound, a member of the long-chain phosphine oxide family of non-ionic surfactants, is anticipated to play a significant role in the stabilization of emulsions and the formulation of dispersion technologies. While specific research on the C20 variant is limited, the behavior of analogous, shorter-chain alkyldimethylphosphine oxides provides a strong indication of its capabilities. These surfactants are known for their ability to adsorb at oil-water interfaces, reducing interfacial tension and creating a protective barrier around droplets, thereby preventing coalescence and enhancing emulsion stability.

The efficacy of a surfactant in stabilizing an emulsion is intrinsically linked to its ability to form a robust interfacial film. For long-chain phosphine oxides, this is governed by the hydrophobic interactions of the long alkyl chain (icosyl group) with the oil phase and the hydrophilic nature of the dimethylphosphine (B1204785) oxide headgroup with the aqueous phase. This amphipathic nature allows the molecule to effectively bridge the oil-water interface.

In dispersion technologies, which involve the stabilization of solid particles in a liquid medium, this compound can function as a dispersing agent. It achieves this by adsorbing onto the surface of the particles, preventing their aggregation and settling. The long alkyl chain can provide steric hindrance, a mechanism that relies on the physical bulk of the adsorbed surfactant layer to keep particles separated. This is particularly relevant in non-aqueous dispersions where electrostatic stabilization is less effective.

The table below summarizes the expected roles of this compound in emulsion and dispersion systems based on the known properties of similar long-chain non-ionic surfactants.

| Application | Mechanism of Action | Key Physicochemical Principles |

| Emulsion Stabilization | Adsorption at the oil-water interface, reduction of interfacial tension, formation of a protective interfacial film. | Amphiphilicity, Hydrophilic-Lipophilic Balance (HLB), Steric hindrance. |

| Dispersion Technology | Adsorption onto solid particle surfaces, prevention of agglomeration through steric stabilization. | Surface adsorption, Interparticle forces, Wetting of solid surfaces. |

Interfacial Dynamics and Kinetics in Heterogeneous Systems

The interfacial dynamics and kinetics of this compound in heterogeneous systems, such as oil-water interfaces, are critical to understanding its performance as a surfactant. Studies on analogous alkyldimethylphosphine oxides, particularly tridecyldimethylphosphine oxide (C13DMPO), offer valuable insights into the kinetic processes that govern the adsorption of these molecules at fluid interfaces. nih.govnih.gov

The adsorption process of a surfactant at an interface is typically diffusion-controlled, meaning the rate at which the surfactant molecules arrive at the interface from the bulk solution is the rate-limiting step. nih.gov However, for surfactants that are soluble in both phases of a heterogeneous system, the kinetics can be more complex, involving transfer across the interface. nih.gov

Experimental studies on C13DMPO at the water/hexane interface have shown that the dynamic interfacial tension exhibits a characteristic behavior. nih.gov Initially, there is a rapid decrease in interfacial tension as the surfactant molecules adsorb to the newly formed interface. This is followed by a period where the interfacial tension may pass through a minimum before reaching a steady-state value. nih.gov This minimum is indicative of the surfactant transferring from the phase in which it is more soluble (in this case, hexane) to the interface and then potentially desorbing into the other phase (water). nih.gov

A theoretical model has been developed to describe this adsorption process for surfactants soluble in both liquid phases. nih.gov This model, which is based on diffusion-controlled adsorption, has been used to quantitatively interpret experimental data for alkyldimethylphosphine oxides. nih.gov The model considers factors such as the volume ratio of the two phases, the initial surfactant concentration, the diffusion coefficients in each phase, and the partition coefficient of the surfactant between the two phases. nih.gov

The table below presents a summary of the key kinetic parameters and their influence on the interfacial dynamics of alkyldimethylphosphine oxides, which can be extrapolated to understand the behavior of this compound.

| Kinetic Parameter | Influence on Interfacial Dynamics | Supporting Evidence |

| Diffusion Coefficient | Governs the rate of transport of surfactant molecules from the bulk to the interface. A higher diffusion coefficient leads to a faster initial decrease in interfacial tension. | Theoretical models of diffusion-controlled adsorption. nih.gov |

| Partition Coefficient | Determines the equilibrium distribution of the surfactant between the two bulk phases. A high partition coefficient towards the oil phase, as seen with C13DMPO in hexane/water, influences the transfer dynamics across the interface. | Experimental data for C13DMPO at the water/hexane interface. nih.gov |

| Initial Surfactant Concentration | Affects the rate of adsorption and the final equilibrium interfacial tension. Higher concentrations lead to faster adsorption and lower final interfacial tension values. | Pendant drop experiments with C13DMPO. nih.gov |

| Interfacial Transfer | Can lead to a minimum in the dynamic interfacial tension curve, indicating a non-equilibrium process of surfactant redistribution between the interface and the bulk phases. | Observed in dynamic interfacial tension measurements of C13DMPO. nih.gov |

The long alkyl chain of this compound suggests that its solubility will be significantly higher in non-polar organic solvents compared to water. This would lead to a high partition coefficient in oil-water systems, and its interfacial kinetics would likely be characterized by a diffusion-controlled adsorption from the oil phase, followed by potential redistribution dynamics at the interface.

Solvent Extraction Applications and Separation Science of Icosyldimethylphosphine Oxide

Fundamental Principles of Solvent Extraction Utilizing Tertiary Phosphine (B1218219) Oxides

Tertiary phosphine oxides (R₃P=O) are neutral organophosphorus compounds that function as powerful extractants for a variety of metal ions. Their effectiveness stems from the high polarity of the P=O bond, where the oxygen atom acts as a hard Lewis base, readily donating its electron pair to coordinate with metal cations. wikipedia.org The strength of this coordination is influenced by the nature of the organic groups (R) attached to the phosphorus atom. mdpi.com Generally, phosphine oxides are considered the most basic among organophosphorus extractants, leading to strong extraction capabilities. mdpi.comnih.gov

The extraction process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the phosphine oxide extractant. nih.gov This transfer is typically achieved through a solvation or neutral complexation mechanism, where the phosphine oxide molecules displace water molecules from the metal ion's coordination sphere, forming a neutral, lipophilic complex that is soluble in the organic diluent.

The mechanism of metal ion extraction with tertiary phosphine oxides is generally described by the following equilibrium equation, where Mⁿ⁺ is a metal ion, A⁻ is an anion, and L represents the phosphine oxide ligand in the organic phase:

Mⁿ⁺(aq) + nA⁻(aq) + xL(org) ⇌ MAₙLₓ

The number of extractant molecules (x) involved in the complex can be determined through slope analysis, where the logarithm of the distribution ratio (D) is plotted against the logarithm of the extractant concentration. The distribution ratio is a key parameter in equilibrium studies, defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase. nih.gov

For example, studies on the extraction of trivalent lanthanides (Ln³⁺) with trialkyl phosphine oxides from nitrate (B79036) solutions have shown the formation of complexes such as Ln(NO₃)₃·3L. researchgate.net The equilibrium constants for these extraction reactions provide a quantitative measure of the extractant's efficiency. nih.govresearchgate.net

Table 1: Representative Extraction Equilibrium Data for a Trivalent Metal Ion with a Tertiary Phosphine Oxide

| Metal Ion | Extractant | Aqueous Medium | Extracted Species | Log Kex |

| Nd(III) | Cyanex 921 | HNO₃/KNO₃ | Nd(NO₃)₃·2Cyanex 921 | - |

| Eu(III) | CYANEX 925 | Thiocyanate | Eu(SCN)₃·3CYANEX 925 | 7.02 |

| Lu(III) | CYANEX 925 | Thiocyanate | Lu(SCN)₃·3CYANEX 925 | 8.26 |

| Am(III) | TOPO | Thiocyanate | Am(SCN)₃·4TOPO | - |

Note: Kex represents the extraction equilibrium constant. Data is illustrative for the class of tertiary phosphine oxides. researchgate.netresearchgate.net

The transfer of metal ions across the aqueous-organic interface is governed by both thermodynamic and kinetic factors. Thermodynamic studies reveal the spontaneity and driving forces of the extraction process. The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the extraction can be determined from the temperature dependence of the extraction equilibrium constant. researchgate.net For many systems involving phosphine oxide extractants, the extraction process is exothermic (negative ΔH), indicating that the formation of the metal-extractant complex is energetically favorable. researchgate.net

The kinetics of extraction, or the rate at which equilibrium is reached, is also a critical factor. kit.edu The transfer of the metal ion across the phase boundary can be influenced by factors such as the rate of complex formation at the interface, the diffusion of species to and from the interface, and the presence of interfacial films. kit.edu For instance, the extraction of neodymium(III) with Cyanex 921 has been shown to reach equilibrium within 15 minutes. researchgate.net Kinetic studies are essential for designing efficient industrial-scale solvent extraction processes. researchgate.netchemrxiv.org

Selective Extraction of Specific Metal Ions

The strong coordinating ability of tertiary phosphine oxides makes them effective for the extraction of a wide range of metal ions. wikipedia.org By manipulating the extraction conditions, such as the pH of the aqueous phase, the concentration of the extractant, and the choice of organic diluent, it is possible to achieve selective separation of specific metals.

Tertiary phosphine oxides have been successfully employed for the recovery and purification of high-value metals. A notable example is the extraction of uranium from acidic solutions. Tri-n-octylphosphine oxide (TOPO) and tri-n-decylphosphine oxide have demonstrated the ability to quantitatively extract uranium from highly acidic media containing sulfuric, phosphoric, or hydrochloric acid. osti.gov This is particularly advantageous as it allows for the separation of uranium from solutions containing complexing anions that would otherwise interfere with the extraction. osti.gov

The separation of rare earth elements (REEs) is a significant challenge due to their similar chemical properties. youtube.com While phosphine oxides are efficient extractants for REEs, they often exhibit low separation factors between adjacent lanthanides because they tend to extract them non-selectively. mdpi.comnih.gov However, some selectivity for heavier REEs over lighter ones has been observed with certain phosphine oxides like trioctyl phosphine oxide (TOPO). rjonco.com

Strategies to improve the separation of REEs using phosphine oxides include the use of mixed-extractant systems and the optimization of extraction conditions. Research continues to focus on designing novel phosphine oxide structures with enhanced selectivity for specific REEs. mdpi.commdpi.com

Table 2: Illustrative Separation Factors for Lanthanides Using a Tertiary Phosphine Oxide Extractant

| Metal Pair | Separation Factor (SF) |

| Am/Cm | 2.9–3.5 |

| Am/Eu | 7.3–8.5 |

Note: Data is for a specific phosphine oxide-based extractant and illustrates the potential for selectivity. rsc.org

A crucial application of tertiary phosphine oxides is in the reprocessing of spent nuclear fuel, specifically for the extraction of actinides like americium (Am) and curium (Cm) and other radionuclides. nih.govpsecommunity.org The TRUEX (TRansUranic EXtraction) process, for example, utilizes octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) to separate trivalent actinides and lanthanides from acidic radioactive waste solutions. nih.gov

Trialkyl phosphine oxides (TRPO), such as those found in the commercial extractant Cyanex 923, are also used in processes developed for the removal of actinides from high-level liquid waste. researchgate.net The high affinity of the phosphine oxide group for actinide ions allows for their efficient removal and recovery. rsc.orgresearchgate.net Research into new phosphine oxide ligands aims to improve the selectivity of actinide separation from lanthanides, which is a key step in advanced nuclear fuel cycles. rsc.orgnih.govpsecommunity.org

Table 3: Distribution Ratios for the Extraction of Actinides and Lanthanides with a Phosphine Oxide-Based Extractant

| Ion | Oxidation State | Distribution Ratio (D) |

| Pu | (IV) | > Np(V) |

| Np | (V) | ≥ U(VI) |

| U | (VI) | > Am(III) |

| Am | (III) | > Cm(III) |

| Cm | (III) | - |

Note: This table shows the general extraction sequence for actinides in a specific system and is illustrative of the selectivity that can be achieved. The exact distribution ratios depend on the specific extractant and conditions. psecommunity.org

Process Design and Optimization in Solvent Extraction Systems

The design and optimization of solvent extraction processes involving Icosyldimethylphosphine oxide are critical for achieving high efficiency, selectivity, and economic viability. This section explores the key parameters that influence the extraction system's performance, including the choice of diluents and modifiers, and the application of modern process technologies.

Influence of Diluents and Modifiers on Extraction Efficiency and Selectivity

The selection of an appropriate diluent and the potential addition of a modifier are crucial decisions in designing a solvent extraction circuit with this compound. These components of the organic phase can significantly impact the distribution ratio of the target species, the selectivity between different species, and the physical properties of the solvent, such as viscosity, density, and phase separation kinetics.

Diluents:

The nature of the diluent can influence the extraction process in several ways:

Polarity and Solvating Power: The polarity of the diluent affects the solubility of the extractant and the extracted complex. Aliphatic hydrocarbons, such as kerosene (B1165875) or n-dodecane, are common choices due to their low cost, low water solubility, and chemical stability. Aromatic diluents, like toluene (B28343) or xylene, may offer different solvating properties.

Physical Properties: The viscosity and density of the diluent impact the mass transfer rates and the efficiency of phase disengagement in settlers. Lower viscosity generally leads to faster extraction kinetics.

Third Phase Formation: In some systems, particularly at high metal and extractant concentrations, a third, heavy organic phase can form, which complicates the process. The choice of diluent can mitigate or promote third phase formation.

Modifiers:

Modifiers are often added to the organic phase to improve the extraction performance. Their primary roles include preventing third phase formation, enhancing the solubility of the extracted complex, and in some cases, improving extraction kinetics.

Common types of modifiers include long-chain alcohols (e.g., isodecanol, tridecanol) and tri-n-butyl phosphate (B84403) (TBP). While no specific data exists for modifiers used with this compound, their general mechanisms of action in phosphine oxide systems are understood. They can solvate the extracted complex more effectively than the diluent alone, thus preventing the aggregation that leads to a third phase. However, the addition of a modifier can also sometimes have an antagonistic effect on the extraction of certain metals, reducing the distribution ratio.

The selection of a diluent and modifier system for a process utilizing this compound would require experimental evaluation to determine the optimal combination for a specific application, balancing extraction efficiency, selectivity, physical properties, and cost.

Table 1: General Influence of Diluent Type on Solvent Extraction with Phosphine Oxides

| Diluent Type | General Characteristics | Potential Effects on Extraction |

| Aliphatic | Non-polar, low water solubility, chemically stable. | Often preferred for their good phase separation and stability. May require a modifier to prevent third phase formation at high loadings. |

| Aromatic | Higher polarity and solvating power than aliphatics. | Can enhance the solubility of the extractant and complex, potentially reducing the need for a modifier. May have higher aqueous solubility. |

| Polar | Contains functional groups (e.g., alcohols, esters). | Not typically used as primary diluents but as modifiers due to their high polarity and potential for interaction with the extractant and extracted species. |

Note: This table represents general trends for phosphine oxide extractants. Specific performance with this compound would require experimental verification.

Application in Continuous Flow Systems and Microfluidic Devices

There is currently no specific information available in the scientific literature regarding the application of this compound in continuous flow systems or microfluidic devices. However, the general trends in separation science suggest that these technologies could offer significant advantages for solvent extraction processes.

Continuous Flow Systems:

Continuous flow processing, often performed in mixer-settlers or extraction columns, is the standard for industrial-scale solvent extraction. The benefits include consistent product quality, high throughput, and the potential for automation. A hypothetical continuous process using this compound would involve the continuous feeding of the aqueous and organic phases into a series of mixer-settlers for extraction, followed by stripping stages to recover the target species and regenerate the solvent.

Microfluidic Devices:

Microfluidic systems, or "lab-on-a-chip" technologies, offer a novel platform for solvent extraction. These devices utilize channels with dimensions on the micrometer scale, leading to several advantages:

High Surface Area-to-Volume Ratio: This dramatically increases the rate of mass transfer between the aqueous and organic phases, leading to very rapid extractions.

Precise Control: The flow rates and residence times can be controlled with high precision, allowing for fine-tuning of the separation process.

Enhanced Safety: The small volumes of solvents used minimize risks associated with hazardous materials.

Rapid Process Development: The small scale allows for rapid screening of different process parameters, such as extractant concentration, pH, and temperature, using minimal amounts of reagents.

For a compound like this compound, microfluidic platforms could be employed for fundamental studies of its extraction behavior and for the development of highly selective separation processes for high-value or trace elements.

Regeneration and Recycling Methodologies for this compound Extractants

The economic and environmental sustainability of a solvent extraction process heavily relies on the ability to efficiently regenerate and recycle the extractant. For this compound, this would involve stripping the extracted species from the loaded organic phase and returning the regenerated extractant to the extraction circuit.

While specific regeneration protocols for this compound are not documented in the available literature, the general principles for phosphine oxide extractants can be applied. The choice of stripping agent and conditions depends on the nature of the extracted species and the chemistry of the extraction reaction.

Common stripping strategies include:

pH Swing: If the extraction is performed from an acidic or neutral solution, stripping can often be achieved by contacting the loaded organic phase with a solution of a different pH. For example, if a metal is extracted from an acidic solution, a basic or less acidic stripping solution could shift the equilibrium and cause the metal to move back into the aqueous phase.

Complexation: A stripping agent that forms a stronger complex with the extracted species than the extractant can be used. For example, high concentrations of acids (e.g., hydrochloric or sulfuric acid) or complexing agents (e.g., carbonates, oxalates) can be effective.

Reductive or Oxidative Stripping: If the extracted metal ion can exist in multiple oxidation states, changing the oxidation state in the stripping solution can lead to a species that is less extractable.

The selection of the optimal stripping method would require a balance between stripping efficiency, the cost of the stripping agent, and the compatibility of the resulting aqueous solution with downstream processing steps. After stripping, the regenerated this compound/diluent phase would typically be washed with water to remove any entrained stripping solution before being recycled to the extraction stage.

Supramolecular Chemistry and Self Assembly of Icosyldimethylphosphine Oxide Systems

Nature of Non-Covalent Interactions in Icosyldimethylphosphine Oxide Assemblies

The self-assembly of this compound into ordered structures is governed by a delicate balance of several non-covalent forces. The amphiphilic nature of the molecule, with its hydrophilic phosphine (B1218219) oxide head and a hydrophobic 20-carbon (icosyl) tail, is the primary driver for the formation of supramolecular structures in various solvents.

The P=O bond in phosphine oxides is highly polar, leading to strong dipole-dipole interactions that contribute to the organization of these molecules in the absence of hydrogen bond donors.

The long icosyl chain of this compound is the dominant feature driving its self-assembly in polar solvents. The tendency of these nonpolar chains to minimize contact with water, known as the hydrophobic effect, leads to their aggregation. nih.gov This process is entropically favorable as it releases ordered water molecules from the hydration shells of the individual alkyl chains into the bulk solvent.

Directed Molecular Self-Assembly and Programmed Folding

The principles of directed self-assembly can be applied to this compound to create highly ordered nanostructures. By controlling external factors such as the solvent, temperature, concentration, and the presence of specific templates or interfaces, the self-assembly process can be guided to form desired architectures. For instance, the adsorption of this compound onto a solid substrate can lead to the formation of well-ordered self-assembled monolayers (SAMs). The orientation of the molecules in the SAM, with either the polar head group or the nonpolar tail interacting with the surface, can be controlled by the nature of the substrate.

While complex programmed folding is more common in polymeric systems, the self-assembly of this compound can be considered a rudimentary form of folding, where the molecule adopts a specific conformation within an aggregate to satisfy the competing intermolecular forces.

Host-Guest Chemistry Involving this compound as a Component

The micellar aggregates formed by this compound in aqueous solutions can act as hosts for a variety of guest molecules. The nonpolar core of the micelles provides a hydrophobic microenvironment that can encapsulate nonpolar or poorly water-soluble guest molecules. This encapsulation can alter the physical and chemical properties of the guest, such as its solubility, stability, and reactivity.

The binding of a guest molecule within the micellar host is a dynamic equilibrium process, and the strength of the interaction depends on factors such as the size, shape, and polarity of the guest molecule, as well as the nature of the micellar core. This host-guest chemistry is of significant interest for applications in areas such as drug delivery, catalysis, and separation science. The phosphine oxide headgroups at the micelle-water interface can also offer specific binding sites for certain guest molecules.

Formation of Mechanically Interlocked Molecular Architectures

While the direct involvement of this compound in the formation of mechanically interlocked molecular architectures (MIMAs) like rotaxanes and catenanes has not been extensively reported, the phosphine oxide moiety is a known coordinating group for metal ions. This property could be exploited in template-directed synthesis, where the phosphine oxide group helps to position a macrocycle and a thread-like molecule for the formation of a rotaxane.

The long icosyl chain could also play a role in the properties of such MIMAs, for example, by influencing their solubility or promoting their self-assembly into larger, more complex structures. The formation of MIMAs typically involves the interplay of non-covalent interactions to pre-organize the components, followed by a covalent bond-forming reaction to create the mechanical bond.

Applications in Responsive Supramolecular Materials

Supramolecular assemblies of this compound can be designed to be responsive to external stimuli, such as changes in temperature, pH, or the presence of specific chemical species. For example, the critical micelle concentration (CMC) and the size and shape of the micelles can be temperature-dependent.

Furthermore, the phosphine oxide group can be protonated at low pH, which would alter the charge and hydrophilicity of the headgroup, potentially leading to a disruption or reorganization of the self-assembled structure. This responsiveness makes these materials candidates for applications in sensors, controlled release systems, and smart coatings. The incorporation of other functional groups into the molecule could further expand the range of stimuli to which these materials can respond.

Mentioned Compounds

| Compound Name |

| This compound |

| Rotaxanes |

| Catenanes |

Data Tables

Table 1: Representative Physicochemical Properties of Long-Chain Phosphine Oxides

| Property | Representative Value | Note |

| Critical Micelle Concentration (CMC) | Varies with chain length and head group | For long-chain phosphine oxides, the CMC is expected to be in the micromolar to millimolar range in aqueous solutions. |

| P=O Bond Length | ~1.48 Å | This is a typical bond length for a phosphine oxide and can vary slightly depending on the molecular environment. |

Table 2: Types of Non-Covalent Interactions in this compound Assemblies

| Interaction | Description | Role in Assembly |

| Hydrogen Bonding | Between the P=O group and protic species. | Stabilizes the hydrophilic shell of aggregates. |

| Hydrophobic Effect | Entropically driven aggregation of icosyl chains in polar solvents. | The primary driving force for self-assembly in water. |

| Van der Waals Forces | Weak, short-range attractions between alkyl chains. | Stabilize the hydrophobic core of aggregates. |

| Dipole-Dipole Interactions | Between the polar P=O groups. | Contribute to the ordering of headgroups. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Icosyldimethylphosphine Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural verification and dynamic study of icosyldimethylphosphine oxide in solution.

Proton (¹H) and Phosphorus-31 (³¹P) NMR are the primary methods for confirming the molecular structure of this compound.

¹H NMR spectroscopy provides a map of the proton environments within the molecule. The spectrum is expected to show distinct signals corresponding to the long icosyl (C₂₀H₄₁) alkyl chain and the methyl groups attached to the phosphorus atom. The icosyl chain would produce a complex set of overlapping signals in the aliphatic region (typically δ 0.8-1.6 ppm), including a characteristic triplet around δ 0.8-0.9 ppm for the terminal methyl group and a broad multiplet for the numerous methylene (B1212753) (-CH₂-) groups. The protons on the methyl groups attached to phosphorus would appear as a doublet further downfield due to coupling with the ³¹P nucleus.

³¹P NMR spectroscopy is particularly powerful for analyzing phosphorus-containing compounds due to its 100% natural abundance and high sensitivity. oxinst.com It provides direct information about the chemical environment and oxidation state of the phosphorus atom. oxinst.com For this compound, a single resonance is expected in the ³¹P{¹H} (proton-decoupled) spectrum. The chemical shift for phosphine (B1218219) oxides typically appears in a distinct region, for instance, the phosphine oxide end-group in some polymer systems has been identified at approximately 30.00 ppm. rsc.org This allows for clear differentiation from potential precursors like the corresponding phosphine (P(III)) or other phosphorus species. oxinst.com Two-dimensional correlation techniques like ¹H-³¹P HETCOR can further confirm the connectivity between the phosphorus atom and the adjacent methyl protons. rsc.org

Table 1: Representative NMR Chemical Shifts for Phosphine Oxide Moieties This table is generated based on typical values for similar functional groups and may not represent the exact values for this compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Coupling |

| ¹H | -P(O)(CH ₃)₂ | 2.0 - 1.5 | Doublet (²JPH) |

| ¹H | -CH₂-(CH₂)₁₈-CH ₃ | 0.9 - 0.8 | Triplet |

| ³¹P | R₃P =O | 50 - 20 | Singlet (decoupled) |

Solid-State NMR Techniques (CPMAS, HRMAS) for Investigating Bulk and Interfacial States

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure, packing, and dynamics in the bulk solid state. For an amphiphilic molecule like this compound, which can form ordered structures, ssNMR is invaluable.

Cross-Polarization Magic Angle Spinning (CPMAS) is a standard ssNMR technique used to enhance the signal of less abundant nuclei and to obtain high-resolution spectra of solids. ³¹P CPMAS experiments can reveal information about the different crystalline or amorphous forms (polymorphs) of this compound, as distinct packing environments would lead to different ³¹P chemical shifts.

High-Resolution Magic Angle Spinning (HRMAS) is a hybrid technique useful for semi-solid or gel-like samples. It can be applied to study the interfacial state of this compound, for example, when it is assembled on the surface of nanoparticles or forming viscous phases. It provides liquid-like spectral resolution while retaining information about the solid-like environment. Modern automated systems facilitate the efficient application of these techniques for comprehensive material characterization. youtube.com

Infrared (IR) and Raman Spectroscopy for P=O Stretching Vibration Analysis

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are rapid and sensitive techniques for identifying key functional groups. For this compound, the most characteristic vibration is the stretching of the phosphoryl (P=O) bond.

The P=O stretching vibration gives rise to a strong and distinct absorption band in the IR spectrum, typically found in the 1250-1100 cm⁻¹ region. researchgate.net Its exact position can be influenced by hydrogen bonding or the crystalline environment.

In Raman spectroscopy, the P=O stretch is also active. Raman is particularly useful for studying solid samples and can provide complementary information to IR spectroscopy. nih.gov For instance, studies on various phosphate (B84403) minerals show characteristic P-O stretching modes in the 1200-950 cm⁻¹ range. researchgate.netqut.edu.au The presence of a strong band in this region serves as a clear diagnostic marker for the phosphine oxide group. The C-H stretching and bending vibrations from the long alkyl chain will also be prominent in both IR and Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique |

| P=O | Stretching | 1250 - 1100 | IR, Raman |

| C-H (Alkyl) | Stretching | 3000 - 2850 | IR, Raman |

| C-H (Alkyl) | Bending | 1470 - 1370 | IR, Raman |

| P-C | Stretching | 800 - 650 | IR, Raman |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure.

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) would be used to determine the molecular weight of this compound. The detection of the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) with a mass corresponding to the calculated molecular formula (C₂₂H₄₇OP, MW = 374.6 g/mol ) provides definitive confirmation of the compound's identity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. By selecting the parent ion and inducing fragmentation, a characteristic pattern of daughter ions would be produced. For this compound, expected fragmentation would involve the cleavage of the C-P bond or fragmentation along the alkyl chain. This data is crucial for confirming the connectivity of the icosyl chain to the dimethylphosphine (B1204785) oxide headgroup.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structures

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of crystalline materials. rigaku.com

Single Crystal X-ray Crystallography: If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure in the solid state. nih.gov It yields precise data on bond lengths, bond angles, and intermolecular interactions, such as how the amphiphilic molecules pack together and whether hydrogen bonds involving the phosphoryl oxygen are present. oxcryo.com This method is the gold standard for absolute structure determination. rigaku.com

Powder X-ray Diffraction (PXRD): For polycrystalline or powdered samples, PXRD provides a diffraction pattern that is a fingerprint of the crystalline phase. For an amphiphilic molecule like this compound, PXRD is essential for studying its bulk self-assembly. The presence of sharp, regularly spaced peaks at low angles would indicate the formation of ordered lamellar (bilayer) structures, and the peak positions can be used to calculate the layer spacing.

Electron Microscopy (e.g., TEM) for Characterization of Self-Assembled Structures

Due to its amphiphilic nature, this compound is expected to self-assemble into various nanostructures (e.g., micelles, vesicles, or lamellae) when dispersed in a solvent. Transmission Electron Microscopy (TEM) is a direct imaging technique used to visualize these structures.

Transmission Electron Microscopy (TEM): By depositing a dilute solution of the self-assembled structures onto a TEM grid and using a contrast agent like uranyl acetate (B1210297) if necessary, TEM can provide high-resolution images of the resulting morphologies. This allows for the direct measurement of the size and shape of micelles or the thickness of bilayers in vesicles. In-situ liquid-cell TEM can even be used to observe the dynamic processes of self-assembly and nucleation in real-time. researchgate.net The combination of TEM with other techniques like XRD provides a comprehensive picture of the self-assembly behavior from the molecular to the macroscopic scale. uq.edu.au

Hyphenated Techniques for Complex Mixture Analysis and Trace Component Detection

The analysis of this compound, particularly within complex matrices or at trace concentrations, necessitates the use of powerful analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. analysis.rs These integrated systems provide both the separation of the analyte from a mixture and its subsequent identification and quantification, often with high sensitivity and selectivity. drawellanalytical.com For a long-chain alkylphosphine oxide like this compound, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most relevant and widely employed hyphenated techniques. acs.organalytice.com

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.com In the context of this compound, the sample would first be introduced into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with a stationary phase within a capillary column. cromlab-instruments.es Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. scirp.org

Challenges in the GC-MS analysis of organophosphorus compounds can include thermal degradation in the injector port and interactions with active sites in the system, which can lead to poor peak shapes and reduced reproducibility. analysis.rs The use of deactivated liners and specialized columns, such as those with a 5% phenyl polysiloxane phase, can mitigate these effects and improve analytical performance. analysis.rscromlab-instruments.es

Liquid chromatography-mass spectrometry is a highly versatile technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds, a category that can include long-chain phosphine oxides. nih.govchromatographyonline.com In LC-MS, the separation is achieved in the liquid phase using a column packed with a stationary phase. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase are critical for achieving the desired separation. nih.gov The eluent from the LC is then introduced into the mass spectrometer via an interface, such as an electrospray ionization (ESI) source, which generates ions from the analytes in the liquid stream. nih.gov

Ultra-high performance liquid chromatography (UPLC), a variant of HPLC that uses smaller particle sizes in the column, can offer higher resolution and faster analysis times for phosphine oxides. nih.gov When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides exceptional selectivity and sensitivity, allowing for the detection and quantification of trace levels of these compounds in complex environmental or biological samples. nih.gov This is achieved by selecting a specific precursor ion and monitoring its characteristic product ions, a technique known as multiple reaction monitoring (MRM). researchgate.net

The analysis of phosphine oxides, including those with long alkyl chains, has been demonstrated in various studies. For instance, a method for the simultaneous determination of several phosphine oxides in environmental water and solid samples has been developed using UPLC-MS/MS. nih.gov While specific data for this compound is not available, the analytical parameters from such studies on analogous compounds provide a strong foundation for developing a suitable method. The mass spectra of trialkylphosphine oxides typically show the expected molecular ion, with fragmentation patterns characteristic of the class of compound. psu.edu

Below are illustrative data tables based on the analysis of representative organophosphorus compounds using hyphenated techniques. These tables provide an example of the type of data that would be generated in the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Representative Long-Chain Alkylphosphine Oxide

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Polysiloxane Phase (e.g., TG-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 100 °C, ramp to 280 °C at 15 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-500 amu |

| Solvent Delay | 5 min |

This table is a representative example based on methods for similar organophosphorus compounds and does not represent actual experimental data for this compound.

Table 2: Representative Mass Spectrometric Data for a Long-Chain Trialkylphosphine Oxide

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| Trioctylphosphine (B1581425) oxide | 386 | 386, 274, 162, 112 |

This data is illustrative and based on general fragmentation patterns of trialkylphosphine oxides. psu.edu The fragmentation of this compound would be expected to follow similar principles.

Table 3: Illustrative UPLC-MS/MS Parameters for the Analysis of a Representative Phosphine Oxide

| Parameter | Value |

| UPLC System | |

| Column | C18, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| MRM Transitions | Compound-specific |

This table is a representative example based on methods for phosphine oxides nih.gov and does not represent actual experimental data for this compound.

Theoretical and Computational Chemistry of Icosyldimethylphosphine Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of icosyldimethylphosphine oxide at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing chemical bonds, charge distributions, and molecular orbitals, which collectively govern the molecule's reactivity.

The phosphoryl (P=O) bond is the defining functional group of this compound, dictating much of its chemical personality. Quantum chemical calculations reveal that this bond is highly polar and strong. Historically debated, the nature of the P=O bond is now understood not as a classical double bond involving d-orbitals on phosphorus, but rather as a semipolar, dative covalent bond, which can be represented as R₃P⁺-O⁻. wikipedia.org This description is supported by computational analyses which show limited d-orbital participation in the bonding. wikipedia.orgstackexchange.com

The significant difference in electronegativity between phosphorus (2.19) and oxygen (3.44) leads to a substantial polarization of the bond. This polarity can be quantified using population analysis methods, such as Mulliken charge analysis, within a DFT framework. wikipedia.orgsemanticscholar.org These calculations typically assign a large negative partial charge to the oxygen atom and a correspondingly large positive partial charge to the phosphorus atom. This charge separation makes the oxygen atom a potent hydrogen bond acceptor and a coordination site for Lewis acids.

Table 1: Calculated P=O Bond Properties and Mulliken Charges for a Model Trialkylphosphine Oxide Calculations performed at the B3LYP/6-311+G(d,p) level of theory. Values are representative for a saturated trialkylphosphine oxide like this compound.

| Parameter | Calculated Value |

| P=O Bond Length | ~1.50 Å |

| Mulliken Charge on P | +1.1 to +1.3 e |

| Mulliken Charge on O | -0.9 to -1.1 e |

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in experimental characterization. For phosphine (B1218219) oxides, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. researchgate.net The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.

The prediction of ³¹P NMR chemical shifts is reliably achieved using DFT calculations coupled with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.govresearchgate.net This approach calculates the magnetic shielding tensor for the nucleus, from which the chemical shift can be derived. For a saturated trialkylphosphine oxide such as this compound, the phosphorus atom is in a tetracoordinate P(V) state. Theoretical calculations on analogous small trialkylphosphine oxides, like trimethylphosphine (B1194731) oxide, predict ³¹P chemical shifts that are in good agreement with experimental values. nih.govbeilstein-journals.org Based on data for similar compounds, the predicted ³¹P chemical shift for this compound in a non-polar solvent would be in the range of +35 to +50 ppm. researchgate.netdb-thueringen.de

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range | Computational Method |

| ³¹P NMR | Chemical Shift (δ) | +35 to +50 ppm | DFT / GIAO |

| IR Spectroscopy | P=O Stretch Freq. (ν) | 1150 - 1200 cm⁻¹ | DFT (Harmonic Freq.) |

Molecular Modeling and Simulation of Solution Behavior